2,4,5-Trimethoxyphenol: A Comprehensive Guide to Structural Elucidation, Synthesis, and Pharmacological Applications
2,4,5-Trimethoxyphenol: A Comprehensive Guide to Structural Elucidation, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery and organic synthesis, electron-rich phenolic intermediates serve as foundational building blocks for complex bioactive molecules. 2,4,5-Trimethoxyphenol (PubChem CID: 12445134) is a highly functionalized aromatic compound characterized by its unique substitution pattern, which imparts distinct electronic properties and reactivity. This whitepaper provides an in-depth technical analysis of 2,4,5-Trimethoxyphenol, detailing its physicochemical properties, self-validating synthetic workflows, rigorous structural characterization (NMR, MS, IR), and its critical role in the development of novel chemotherapeutics, including cytotoxic geranylmethoxyhydroquinones and clathrin inhibitors.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical profile of 2,4,5-Trimethoxyphenol is essential for predicting its behavior in various solvent systems and its reactivity in electrophilic aromatic substitutions. The three electron-donating methoxy groups significantly enrich the aromatic ring, making it highly susceptible to electrophilic attack while also influencing its spectral signatures.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Causality / Significance |
| IUPAC Name | 2,4,5-Trimethoxyphenol | Dictates the exact regiochemistry of the substituents. |
| Molecular Formula | C₉H₁₂O₄ | Baseline for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 184.19 g/mol | Used for stoichiometric calculations in synthetic protocols. |
| SMILES | COC1=CC(=C(C=C1O)OC)OC | Facilitates computational modeling and cheminformatics. |
| Physical State | Light pink to off-white solid | Coloration often indicates trace oxidation to quinones; requires storage under inert gas. |
Data supported by the PubChem database[1].
Synthetic Methodology & Mechanistic Causality
The most reliable and scalable route to 2,4,5-Trimethoxyphenol is the Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde, followed by alkaline hydrolysis.
Mechanistic Causality
The choice of meta-chloroperoxybenzoic acid (mCPBA) as the oxidant is driven by chemoselectivity. In the Baeyer-Villiger oxidation, the peroxy acid attacks the carbonyl carbon to form a Criegee intermediate. The migratory aptitude of the aryl group is heavily enhanced by the three electron-donating methoxy groups. Consequently, the aryl ring migrates preferentially over the hydride, yielding an aryl formate rather than a carboxylic acid. Subsequent saponification with potassium hydroxide (KOH) cleaves the formate ester, and acidic workup protonates the phenoxide to yield the target phenol[1].
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure a self-validating system, preventing the propagation of errors to subsequent steps.
Step 1: Baeyer-Villiger Oxidation
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Preparation: Dissolve 10.0 g (51.0 mmol) of 2,4,5-trimethoxybenzaldehyde in 170 mL of anhydrous CH₂Cl₂ under an argon atmosphere to prevent ambient moisture interference.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 13.7 g (61.0 mmol) of 77% mCPBA. Causality: Cooling controls the exothermic nature of the peroxy acid reaction, preventing over-oxidation or thermal degradation.
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Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The disappearance of the aldehyde spot (UV active, 254 nm) confirms completion.
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Workup: Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the organic filtrate sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine.
Step 2: Hydrolysis and Isolation 5. Saponification: Concentrate the organic layer in vacuo. Dissolve the resulting crude aryl formate in 10% KOH in Ethanol. Stir at 50 °C for 2 hours. Causality: Ethanol ensures solubility of the organic intermediate while KOH drives the ester cleavage. 6. Phase Separation: Extract the mixture with diethyl ether to remove non-phenolic neutral impurities. 7. Acidification (Critical Control Point): Carefully acidify the aqueous layer with dilute HCl until the pH reaches 1–2. Validation: Verify pH with indicator strips. This ensures the phenoxide is fully protonated to the free phenol, rendering it lipophilic. 8. Final Extraction & Purification: Extract the acidified aqueous layer with CH₂Cl₂. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1) to yield a light pink solid (approx. 75% yield)[1],[2].
Workflow for the synthesis of 2,4,5-Trimethoxyphenol via Baeyer-Villiger oxidation.
Structural Analysis & Characterization
Rigorous structural elucidation is required to confirm the regiochemistry of the methoxy groups and the purity of the synthesized compound. This is achieved through a multi-modal spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the 2,4,5-substitution pattern. The electron-donating nature of the methoxy and hydroxyl groups significantly alters the local magnetic environment, leading to predictable shielding and deshielding effects.
Table 2: ¹H and ¹³C NMR Spectral Data (300 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Causality |
| ¹H | 3.825, 3.847, 3.864 | Singlet (s) | 3H each (9H) | Three distinct methoxy groups. Deshielded by the electronegativity of the adjacent oxygen atoms. |
| ¹H | 5.28 | Singlet (s) | 1H | Phenolic -OH. Shift is highly dependent on concentration and solvent due to hydrogen bonding dynamics. |
| ¹H | 6.58, 6.61 | Singlet (s) | 1H each (2H) | Aromatic protons (H-3, H-6). The lack of splitting (singlets) confirms they are para to each other, proving the 2,4,5-pattern. |
| ¹³C | 143.24, 141.51, 139.37, 139.23 | - | - | Oxygen-bound aromatic carbons (C-1, C-2, C-4, C-5). Shifted significantly downfield due to direct oxygen deshielding. |
| ¹³C | 100.81, 99.61 | - | - | Unsubstituted aromatic carbons (C-3, C-6). Shifted upfield due to strong resonance electron donation from the ortho/para methoxy groups. |
| ¹³C | 56.52, 56.23, 55.73 | - | - | Aliphatic methoxy carbons. |
Data synthesized from established macromolecular characterization protocols[1].
Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass corresponding to C₉H₁₂O₄. The primary fragmentation pathway typically involves the loss of a methyl radical (M - 15) from a methoxy group, forming a resonance-stabilized oxonium ion, followed by the loss of carbon monoxide (M - 43), a classic hallmark of phenolic compounds.
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FTIR Spectroscopy: The IR spectrum validates the functional groups present. A broad, intense absorption band around 3300–3400 cm⁻¹ confirms the O-H stretching vibration of the phenol. Strong bands in the 1200–1000 cm⁻¹ region correspond to the asymmetric and symmetric C-O-C stretching of the methoxy ethers.
Pharmacological Derivation & Drug Development
2,4,5-Trimethoxyphenol is not merely an end-product; it is a highly privileged scaffold in medicinal chemistry. Its electron-rich nucleus makes it an ideal substrate for Electrophilic Aromatic Substitution (EAS), enabling the synthesis of complex natural product analogues and targeted therapeutics.
Synthesis of Cytotoxic Geranylmethoxyhydroquinones
In the pursuit of novel oncology drugs, 2,4,5-Trimethoxyphenol is reacted with geraniol in the presence of a Lewis acid catalyst (BF₃·Et₂O). The catalyst generates an allylic carbocation from geraniol, which selectively alkylates the electron-rich phenolic ring. The resulting geranylated derivatives undergo further chemical transformation to yield geranylmethoxyhydroquinones. These compounds have demonstrated significant in vitro cytotoxic activity against human prostate cancer (PC-3) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC₅₀ values in the 80 µM range[3].
Development of Bolinaquinone Analogues as Clathrin Inhibitors
Bolinaquinone (BLQ) is a marine natural product known for its cytotoxic and clathrin-inhibitory properties. To improve drug-likeness, researchers utilize structural simplification strategies, employing 2,4,5-Trimethoxyphenol as a core precursor to synthesize amino-1,4-naphthoquinone analogues. These analogues are designed to interact via hydrogen bonding with the clathrin terminal domain (TD), effectively disrupting endocytosis and mitosis in tumor cells (e.g., ovarian A2780 cell lines)[4].
Pharmacological derivation pathways of 2,4,5-Trimethoxyphenol in drug discovery.
References
- Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene)
- Method for the production of alkoxy- and aryloxy-phenols (US5840997A)
- Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives Source: ResearchGate URL
- SYNTHESIS OF BOLINAQUINONE ANALOGUES AS CLATHRIN INHIBITORS AND CYTOTOXIC AGENTS Source: Open Research Newcastle URL
